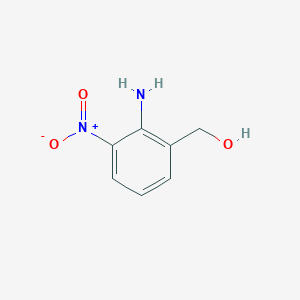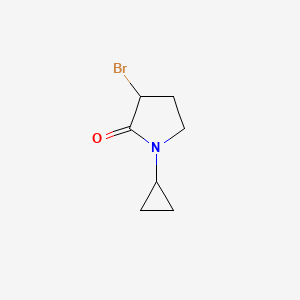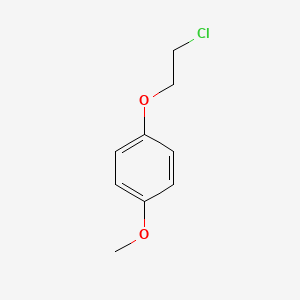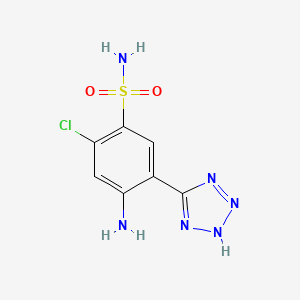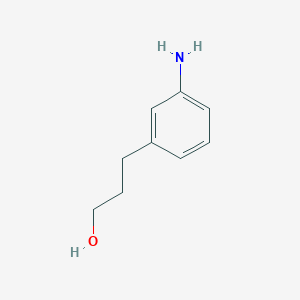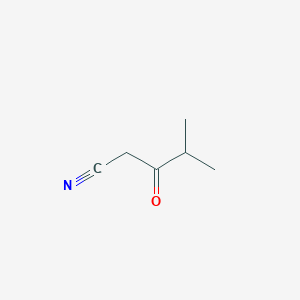
4-Methyl-3-oxopentanenitrile
Übersicht
Beschreibung
4-Methyl-3-oxopentanenitrile is a chemical compound that has been the subject of various studies due to its interesting tautomeric equilibria and its ability to form metal complexes. The compound exhibits multiple tautomeric forms, which have been analyzed in both gas phase and solution. It is also notable for its ability to chelate metal ions, as demonstrated in its complex with nickel(II) .
Synthesis Analysis
Although the provided data does not include specific details on the synthesis of 4-Methyl-3-oxopentanenitrile, the studies suggest that it can be synthesized in a way that allows for the formation of metal complexes. The synthesis likely involves the formation of oxime groups that exhibit ambidentate character, which are crucial for the chelation process in metal complexes .
Molecular Structure Analysis
The molecular structure of a nickel(II) complex containing 4-Methyl-3-oxopentanenitrile has been elucidated using Patterson methods and refined by least-squares methods. The compound forms a monoclinic cell with dimensions a= 8.468, b = 19.953, c = 8.419 A, and β= 107.66, containing 4 molecules per unit cell. The analysis reveals that the oximino nitrogen atom and the oximino oxygen atom are involved in chelation to the nickel atom, resulting in an essentially planar molecule .
Chemical Reactions Analysis
The reactivity of 4-Methyl-3-oxopentanenitrile is characterized by its tautomeric equilibria. The compound can exist in several tautomeric forms, including ketonitrile, nitrile-enol (E and Z), and keto-ketenimine. These forms have been studied using gas chromatography-mass spectrometry (GC-MS) and proton nuclear magnetic resonance spectrometry ((1)H NMR), revealing that the ketonitrile tautomer is favored in the gas phase. Theoretical calculations support these experimental findings .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-3-oxopentanenitrile are influenced by its tautomeric behavior. The study of tautomeric equilibria in gas phase and solution provides insights into the stability of different tautomers. For instance, the ketonitrile tautomer is favored in the gas phase, while both ketonitrile and enolnitrile tautomers coexist in solution. The tautomerization heats have been calculated and compared to evaluate solvent effects, which are crucial for understanding the compound's behavior in different environments .
Wissenschaftliche Forschungsanwendungen
Kinetic and Thermodynamic Control in Alkylation
4-Methyl-3-oxopentanenitrile is explored in studies like the alkylation of sydnone N-oxides. One study focused on the methylation of anionic 4-methylcarboxy 1,2,3-oxadiazolate 3-oxide, highlighting the different outcomes based on the conditions and reagents used, offering insights into the regioselectivity of these methylations. This illustrates the potential of new sydnone N-oxide derivatives accessed through N-alkylation, pivotal in understanding the stability and reactivity of such compounds (Bohle et al., 2007).
Oxidation Studies
Another study examined the oxidation of substituted 4-oxo-4-arylbutanoic acids by hexacyanoferrate(III) in an aqueous alkaline medium. This research proposed a mechanism involving enolate anion formation from the oxo compound, which is critical for understanding the oxidation processes of similar compounds (Pushparaj et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methyl-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(2)6(8)3-4-7/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZGTORDNRVMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435912 | |
| Record name | 4-methyl-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-oxopentanenitrile | |
CAS RN |
29509-06-6 | |
| Record name | 4-methyl-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-3-oxopentanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



